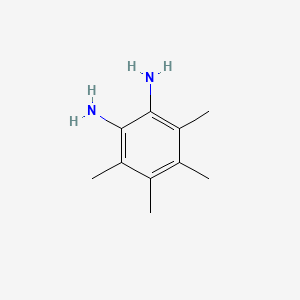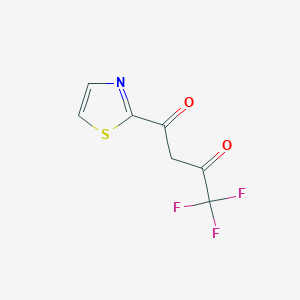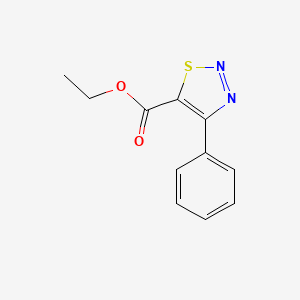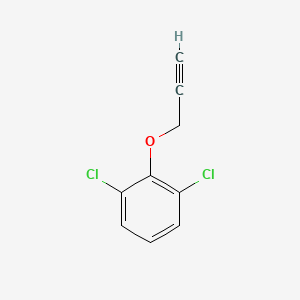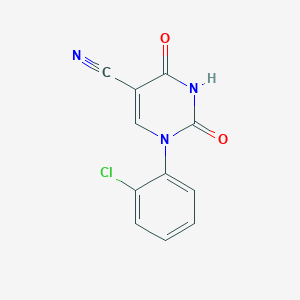
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile" is a chemical that belongs to the class of tetrahydropyrimidines, which are heterocyclic compounds containing a pyrimidine ring that is partially saturated. These compounds often exhibit a range of biological activities and can serve as building blocks for more complex chemical entities.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, they do provide insights into related compounds. For instance, the synthesis of similar chlorophenyl tetrahydropyrimidine derivatives typically involves the reaction of chlorophenyl with malononitrile and an aldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring . The synthesis conditions, such as temperature, solvent, and reaction time, are crucial for the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows that the chlorophenyl ring can adopt a dihedral angle with the tetrahydropyrimidine ring, indicating the potential for conformational diversity in these molecules . Intramolecular interactions, such as hydrogen bonding, can also influence the molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of tetrahydropyrimidine derivatives can be influenced by the presence of substituents on the ring. For example, the presence of a chlorophenyl group can affect the electron density of the pyrimidine ring and thus its reactivity towards nucleophiles or electrophiles. The chemical reactions of these compounds often involve the nitrile group, which can undergo hydrolysis, reduction, or addition reactions to form various functionalized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The viscometric studies of a related compound in dimethyl sulphoxide indicate that the solute-solvent interactions can be structure-breaking and that the spontaneity of these interactions decreases with increasing concentration . The thermodynamic parameters such as ΔG, ΔS, and ΔH provide insights into the stability and reactivity of these compounds in solution. Additionally, the crystal structure analysis reveals how intermolecular hydrogen bonding can lead to the formation of dimers and higher-order structures, which can affect the compound's solubility and melting point .
将来の方向性
The future research directions for this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or synthetic chemistry, future research could involve further studying its properties, optimizing its synthesis, or exploring its uses .
特性
IUPAC Name |
1-(2-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-8-3-1-2-4-9(8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSIKTWSCJKJJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=O)NC2=O)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381298 |
Source


|
| Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
CAS RN |
75838-07-2 |
Source


|
| Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)
